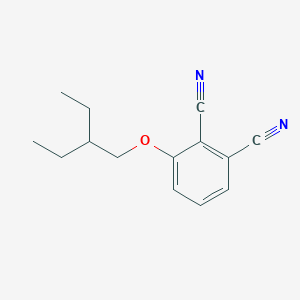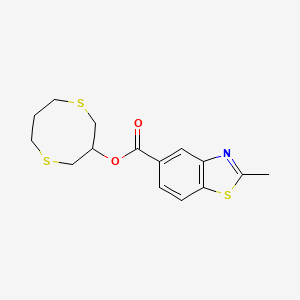
1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Dithiocan Moiety: The dithiocan moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can include microwave-assisted synthesis and one-pot multicomponent reactions to streamline the process and reduce the number of purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.
Biological Research: In biological research, this compound is used as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular function and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-benzothiazole-5-carboxylate: This compound shares the benzothiazole core but lacks the dithiocan moiety.
1,3-Benzothiazole-5-carboxylate: This compound lacks both the methyl and dithiocan groups.
1,5-Dithiocan-3-yl Benzothiazole: This compound contains the dithiocan moiety but lacks the carboxylate group.
Uniqueness
The uniqueness of 1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate lies in its combination of the benzothiazole core with the dithiocan and carboxylate groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
642478-51-1 |
|---|---|
Formule moléculaire |
C15H17NO2S3 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
1,5-dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C15H17NO2S3/c1-10-16-13-7-11(3-4-14(13)21-10)15(17)18-12-8-19-5-2-6-20-9-12/h3-4,7,12H,2,5-6,8-9H2,1H3 |
Clé InChI |
OKKXKBDKMMDAJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=CC(=C2)C(=O)OC3CSCCCSC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
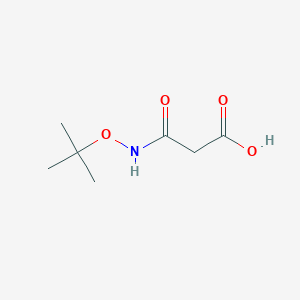
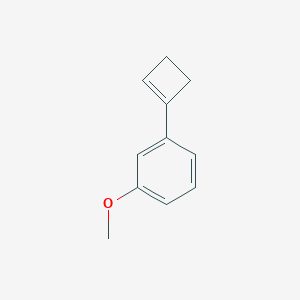
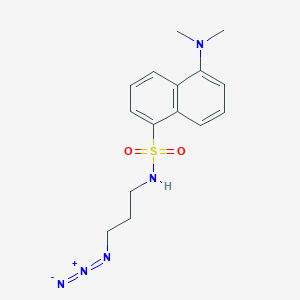
methanone](/img/structure/B12577317.png)
![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)
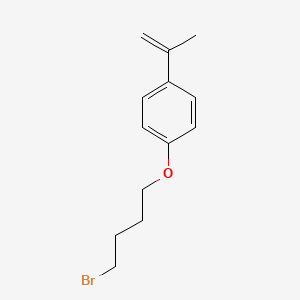
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
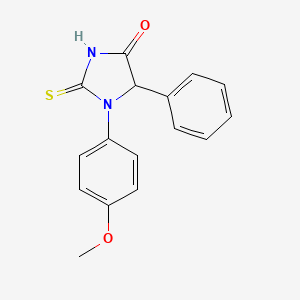
![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)

